Ketorolac - 66635-83-4

Ketorolac

Catalog Number: EVT-3564919
CAS Number: 66635-83-4
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ketorolac is a racemate comprising equimolar amounts of (R)-(+)- and (S)-(-)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. While only the (S)-(-) enantiomer is a COX1 and COX2 inhibitor, the (R)-(+) enantiomer exhibits potent analgesic activity. A non-steroidal anti-inflammatory drug, ketorolac is mainly used (generally as the tromethamine salt) for its potent analgesic properties in the short-term management of post-operative pain, and in eye drops to relieve the ocular itching associated with seasonal allergic conjunctivitis. It was withdrawn from the market in many countries in 1993 following association with haemorrhage and renal failure. It has a role as a cyclooxygenase 2 inhibitor, a cyclooxygenase 1 inhibitor, a non-steroidal anti-inflammatory drug and an analgesic. It contains a (R)-ketorolac and a (S)-ketorolac. It is a conjugate acid of a ketorolac(1-).
Ketorolac is a Non-steroidal anti-inflammatory drug (NSAID) and is commercially available as an oral tablet, injectable, nasal spray and as an ophthalmic solution. It's analgesic properties make it a useful pain management tool across many settings including postoperative pain, rheumatoid arthritis, osteoarthritis, menstrual disorders, headaches, spinal and soft tissue pain, and ankylosing spondylitis. Impressively, ketorolac has a similar efficacy to standard doses of morphine and meperidine making it a useful opioid sparing agent.
Ketorolac is a Nonsteroidal Anti-inflammatory Drug and Cyclooxygenase Inhibitor. The mechanism of action of ketorolac is as a Cyclooxygenase Inhibitor.
Ketorolac is a potent, short acting nonsteroidal antiinflammatory drug (NSAID) that is available in both parenteral and oral forms. Ketorolac is generally given for a few days only, and has not been linked to instances of idiosyncratic drug induced liver disease in the published literature.
Ketorolac is a synthetic pyrrolizine carboxylic acid derivative with anti-inflammatory, analgesic, and antipyretic activities. Ketorolac non-selective inhibits the enzymes cyclooxygenase 1 (COX-1) and COX-2. The inhibition of COX-2, up-regulated at sites of inflammation, prevents conversion of arachidonic acid to pro-inflammatory prostaglandins. The inhibition of COX-1 by this agent prevents the normal steady-state production of prostaglandins that play housekeeping roles in the protection of the gastrointestinal tract, the regulation of renal blood flow, and platelet aggregation. As a result, the inhibition of COX-1 may be associated with gastrointestinal toxicity, nephrotoxicity, and the inhibition of platelet aggregation.
A pyrrolizine carboxylic acid derivative structurally related to INDOMETHACIN. It is an NSAID and is used principally for its analgesic activity. (From Martindale The Extra Pharmacopoeia, 31st ed)
See also: Ketorolac Tromethamine (has salt form).
Source

Ketorolac is derived from the compound pyrrole and is commonly found in its tromethamine salt form, known as ketorolac tromethamine. The drug was first introduced in the 1990s and has since been widely utilized in clinical settings for its potent analgesic effects.

Classification

Ketorolac is classified as an NSAID and is categorized under the acetic acid derivatives. Its primary therapeutic application is in pain management, particularly in postoperative settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of ketorolac involves several chemical reactions, primarily starting from pyrrole or 3-keto-1,5-dimethyl glutarate. Two notable synthetic routes include:

  1. Using Pyrrole: This method involves benzoylation followed by N-alkylation and C-alkylation reactions to produce intermediates that are subsequently cyclized and hydrolyzed to yield ketorolac. This route has been established as a mature synthesis pathway but may involve multiple steps that can complicate industrial production due to high costs and lengthy processes .
  2. Direct Synthesis from Iodomalonic Acid Dimethyl Ester: A more recent method simplifies the process by directly using pyrrole and iodomalonic acid dimethyl ester, reducing the number of alkylation steps required. This method utilizes strong oxidants and has shown improved yields but still requires careful handling due to the reagents involved .

Both methods highlight the complexity of synthesizing ketorolac while aiming for efficiency and safety in industrial applications.

Molecular Structure Analysis

Structure and Data

The molecular formula of ketorolac is C15H13NO3, with a molecular weight of approximately 255.27 g/mol. The structure features a pyrrole ring, a benzoyl group, and a carboxylic acid moiety, which are crucial for its pharmacological activity.

  • Chemical Structure: The structural representation can be depicted as follows:
\text{Ketorolac }\text{C}_6\text{H}_5\text{ C O N C 2 text H}_4)C(COOH)=C_4\text{H}_4\text{N}}

This configuration allows ketorolac to effectively interact with its target enzymes in the inflammatory pathways.

Chemical Reactions Analysis

Reactions and Technical Details

Ketorolac undergoes various chemical reactions during its synthesis and metabolism:

  1. Benzoylation Reaction: Involves adding a benzoyl group to pyrrole derivatives.
  2. Alkylation Reactions: These reactions introduce alkyl groups into the molecule, crucial for forming active intermediates.
  3. Hydrolysis: The final step often involves hydrolyzing esters or amides to yield ketorolac from its precursors.

The isolation of ketorolac typically employs conventional methods such as extraction with organic solvents, crystallization, or chromatography to purify the final product .

Mechanism of Action

Process and Data

Ketorolac exerts its analgesic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, ketorolac reduces the synthesis of prostaglandins, which play a significant role in mediating pain and inflammation.

  • Inhibition Mechanism:
\text{Pain Signal}\rightarrow \text{Prostaglandin Synthesis}\rightarrow \text{Pain Perception}

By interfering with this pathway, ketorolac effectively alleviates pain without the sedative effects associated with opioids.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ketorolac is typically a white crystalline powder.
  • Solubility: It is soluble in water at pH levels above 7 but has limited solubility at lower pH levels.
  • Melting Point: The melting point ranges between 155°C to 160°C.

Chemical Properties

  • pKa Value: Approximately 3.5, indicating it behaves as a weak acid.
  • Stability: Ketorolac is stable under normal conditions but should be protected from light and moisture to maintain efficacy.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

Scientific Uses

Ketorolac is widely used in clinical settings for:

  • Postoperative Pain Management: Effective for managing acute pain following surgical procedures.
  • Ophthalmic Solutions: Used in eye drops to reduce inflammation after cataract surgery.
  • Research Applications: Investigated for potential use in controlled drug delivery systems, such as hydrogels designed for sustained release .

The versatility of ketorolac's applications underscores its significance in both clinical practice and pharmaceutical research.

Pharmacodynamic Mechanisms of Ketorolac in Prostaglandin Synthesis Inhibition

Non-Selective Cyclooxygenase (COX) Inhibition: Dual COX-1/COX-2 Activity

Ketorolac tromethamine is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its primary therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for prostanoids involved in inflammation, pain, and fever. Ketorolac inhibits both COX-1 (constitutively expressed) and COX-2 (inducible) isoforms, though its clinical efficacy is primarily attributed to COX-2 inhibition in inflamed tissues. The drug achieves analgesia by reducing prostaglandin E₂ (PGE₂) synthesis, which sensitizes nociceptors to inflammatory mediators like bradykinin and histamine [1] [3].

Table 1: Selectivity of Ketorolac for COX Isoforms

COX IsoformFunctionInhibition by KetorolacBiological Consequence
COX-1Homeostatic functionsPotent (IC₅₀: 0.015 µM)Gastrointestinal toxicity, platelet inhibition
COX-2Inflammation, pain mediationPotent (IC₅₀: 0.021 µM)Analgesia, anti-inflammation, antipyresis

The dual inhibition profile explains ketorolac’s potent analgesic effects—up to 800× more potent than aspirin in experimental models—but also its propensity for adverse effects like gastrointestinal injury with prolonged use. Unlike selective COX-2 inhibitors (e.g., celecoxib), ketorolac’s non-selectivity results in simultaneous suppression of thromboxane A₂ (from platelets) and prostacyclin (from endothelium), increasing bleeding risk [1] [6].

Enantiomeric Activity: Differential Contributions of (−)S and (+)R Enantiomers to Analgesic Efficacy

Ketorolac is administered as a racemic mixture of (−)S and (+)R enantiomers, which exhibit distinct pharmacological activities. The (−)S enantiomer is primarily responsible for COX inhibition, showing 100-fold greater potency against both COX-1 and COX-2 compared to the (+)R enantiomer. In vitro studies demonstrate IC₅₀ values of 0.015 µM and 0.021 µM for (−)S-ketorolac against COX-1 and COX-2, respectively, while (+)R-ketorolac requires concentrations >10 µM to achieve comparable inhibition [7] [2].

Table 2: Enantiomer-Specific Pharmacodynamics of Ketorolac

Parameter(−)S-Ketorolac(+)R-Ketorolac
COX-1 InhibitionPotent (IC₅₀: 0.015 µM)Weak (IC₅₀ >10 µM)
COX-2 InhibitionPotent (IC₅₀: 0.021 µM)Negligible
Analgesic EfficacyPrimary contributorMinimal via COX
Non-COX MechanismsNone knownRac1/Cdc42 GTPase modulation

Despite its minimal COX activity, the (+)R enantiomer contributes to analgesia through non-prostaglandin pathways. Preclinical studies reveal that (+)R-ketorolac modulates small GTPases (Rac1 and Cdc42), which regulate cytoskeletal dynamics and inflammatory cell migration. This mechanism reduces neutrophil infiltration and cytokine release in animal models of inflammation, independent of COX suppression. Additionally, (+)R-ketorolac demonstrates 30-fold lower ulcerogenic potential than (−)S-ketorolac, suggesting a safer profile for future enantiomer-specific formulations [7] [3].

Comparative Pharmacodynamics: Ketorolac vs. Classical NSAIDs and Opioid Receptor Agonists

NSAID Comparisons

Ketorolac’s potency exceeds that of many classical NSAIDs. In rodent pain models, it is:

  • 800× more potent than aspirin in analgesia assays [3].
  • 2–5× more potent than indomethacin in suppressing carrageenan-induced paw inflammation [1] [7].
  • Equivalent to prednisone in anti-inflammatory efficacy but superior in analgesia [3].

Unlike NSAIDs like ibuprofen, ketorolac achieves opioid-level analgesia without activating µ-opioid receptors. In primate studies, ketorolac (0.3 mg/kg IV) effectively reversed carrageenan-induced thermal hyperalgesia but did not alter acute nociceptive thresholds, whereas opioids (e.g., morphine) inhibited both pain modalities [4].

Opioid Receptor Agonists

Ketorolac and opioids exhibit mechanistic synergism:

  • Receptor Targets: Opioids (e.g., morphine) activate µ-opioid receptors (MOP) in the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM), inhibiting ascending pain pathways. Ketorolac acts peripherally and centrally by suppressing prostaglandin-mediated sensitization [5] [9].
  • Clinical Synergy: Perioperative co-administration of ketorolac with opioids reduces morphine consumption by 30–45% without compromising pain control. This "opioid-sparing" effect lowers risks of respiratory depression and dependency [9] [10].

Table 3: Analgesic Efficacy Relative to Comparator Agents

Drug ClassExampleMechanismKetorolac Comparison
Classical NSAIDsIbuprofenNon-selective COX inhibition5–8× more potent in analgesia [1]
COX-2 InhibitorsCelecoxibSelective COX-2 inhibitionSimilar anti-hyperalgesia; less GI risk [4]
OpioidsMorphineMOP receptor agonismEquivalent analgesia at 30 mg IM vs. 10 mg morphine IM [9]

Ketorolac uniquely bridges non-opioid and opioid pharmacology. Central microinjection studies in rats reveal that repeated ketorolac administration into the amygdala or PAG induces tolerance and cross-tolerance to morphine, suggesting overlapping recruitment of descending inhibitory pathways. This effect is reversible with opioid antagonists like naloxone, confirming endogenous opioid involvement in NSAID-mediated analgesia [5].

Properties

CAS Number

66635-83-4

Product Name

Ketorolac

IUPAC Name

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

InChI

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)

InChI Key

OZWKMVRBQXNZKK-UHFFFAOYSA-N

SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O

Solubility

5.13e-01 g/L

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.